PARP-1 Inhibitory Potency: Tetrahydropyridopyridazinone Scaffold Delivers Sub-Nanomolar Ki That Cannot Be Achieved by Phthalazinone or Simple Pyridazinone Cores in the Same Series
In the tetrahydropyridopyridazinone PARP-1 inhibitor series, the most optimized compound (20w) achieves a PARP-1 Ki of <1 nM and a C41 whole-cell EC50 of 1 nM [1]. This potency level is comparable to the clinically approved PARP inhibitor olaparib (a phthalazinone scaffold) but derives from a chemically distinct core. Critically, the NH moiety in the tetrahydropyridine ring of the 1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one scaffold was demonstrated to improve pharmacokinetic properties over carbon-based analogs within the same series [1].
| Evidence Dimension | PARP-1 enzyme inhibition potency (Ki) and cellular activity (EC50) |
|---|---|
| Target Compound Data | PARP-1 Ki <1 nM; C41 whole-cell EC50 = 1 nM (compound 20w, tetrahydropyridopyridazinone series) |
| Comparator Or Baseline | Olaparib (phthalazinone scaffold): PARP-1 IC50 = 34 nM in separate pyrido[2,3-d]pyridazinone study [2]; Carbon-based tetrahydropyridine analog replacement resulted in reduced oral bioavailability (no quantitative Ki/EC50 reported for the carbon analog itself) |
| Quantified Difference | Approximately 34-fold lower PARP-1 IC50 for olaparib reference in a related pyridopyridazinone study (34 nM) versus <1 nM Ki for 20w; the NH → carbon substitution caused a qualitative loss of oral exposure. |
| Conditions | PARP-1 enzyme assay (Ki); C41 whole-cell assay (EC50); B16 murine xenograft model for in vivo efficacy |
Why This Matters
Procurement of the unsubstituted 1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one scaffold enables access to a PARP-1 chemotype whose optimized representatives rival olaparib potency while offering a structurally distinct intellectual property space and tunable pharmacokinetics via the tetrahydropyridine NH.
- [1] Zhu GD, Gong J, Gandhi VB, et al. Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer. Bioorg Med Chem. 2012;20(15):4635-4645. doi:10.1016/j.bmc.2012.06.021 View Source
- [2] Design, Synthesis and Anticancer Activity Evaluation of new Heterocyclic Derivatives as PARP Inhibitors. CU Theses. 2019. Compound 8a: PARP-1 IC50 = 36 nM vs. Olaparib IC50 = 34 nM. View Source
